1-(2-(tert-Butyldimethylsilyloxy)phenyl)-3,5-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(tert-Butyldimethylsilyloxy)phenyl)-3,5-dimethyl-1H-pyrazole is a synthetic organic compound that features a pyrazole ring substituted with a tert-butyldimethylsilyloxy group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(tert-Butyldimethylsilyloxy)phenyl)-3,5-dimethyl-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the tert-butyldimethylsilyloxy group: This step involves the protection of a phenolic hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-(2-(tert-Butyldimethylsilyloxy)phenyl)-3,5-dimethyl-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution: The methyl groups can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Pd/C, hydrogen gas (H2)
Substitution: Electrophiles such as alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of hydroxylated derivatives
Reduction: Formation of reduced pyrazole derivatives
Substitution: Formation of substituted pyrazole derivatives
Scientific Research Applications
1-(2-(tert-Butyldimethylsilyloxy)phenyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-(tert-Butyldimethylsilyloxy)phenyl)-3,5-dimethyl-1H-pyrazole depends on its specific applicationFor example, the tert-butyldimethylsilyloxy group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions with aromatic systems .
Comparison with Similar Compounds
Similar Compounds
- (tert-Butyldimethylsilyloxy)acetaldehyde
- 4-(tert-Butyldimethylsilyloxy)phenylboronic acid
- (1-tert-Butylvinyloxy)trimethylsilane
Uniqueness
1-(2-(tert-Butyldimethylsilyloxy)phenyl)-3,5-dimethyl-1H-pyrazole is unique due to the combination of its pyrazole ring and the tert-butyldimethylsilyloxy group. This combination imparts specific chemical reactivity and stability, making it a valuable compound for various synthetic applications.
Properties
Molecular Formula |
C17H26N2OSi |
---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
tert-butyl-[2-(3,5-dimethylpyrazol-1-yl)phenoxy]-dimethylsilane |
InChI |
InChI=1S/C17H26N2OSi/c1-13-12-14(2)19(18-13)15-10-8-9-11-16(15)20-21(6,7)17(3,4)5/h8-12H,1-7H3 |
InChI Key |
WVNDZNNVUCKKHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.